molecular formula C15H12S2 B14712318 Spiro[1,3-dithiolane-2,9'-fluorene] CAS No. 7049-31-2

Spiro[1,3-dithiolane-2,9'-fluorene]

Cat. No.: B14712318
CAS No.: 7049-31-2
M. Wt: 256.4 g/mol
InChI Key: FXGQAUHFWOBOER-UHFFFAOYSA-N
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Description

Spiro[1,3-dithiolane-2,9'-fluorene] (CAS 7049-31-2) is a solid organic compound with the molecular formula C15H12S2 and a molecular weight of 256.386 g/mol . It functions as a thioketal, specifically the ethanedithio ketal derivative of 9-fluorenone, which is a fundamental protective group in synthetic organic chemistry . The 1,3-dithiolane ring in its structure is known for its high stability, being quite resistant to both acid and alkaline hydrolysis, as well as to bases and various nucleophiles . This stability makes it an invaluable tool for protecting carbonyl groups under a wide range of reaction conditions, allowing for subsequent modifications elsewhere on the fluorene scaffold. The protective dithiolane ring can be selectively cleaved when needed using specific reagents such as mercury(II) chloride/cadmium carbonate mixtures, iodine in DMSO, or other dedicated deprotection systems to regenerate the original carbonyl group . Beyond its primary role in carbonyl protection, the spirocyclic structure integrating the fluorene moiety is of significant interest in materials science research. Related spiro-dithiolane structures have been investigated for potential application in molecular switching elements and as chiral emitters, highlighting the value of this scaffold in the development of advanced functional materials . This product is provided for early discovery research. It is intended for research purposes only and is not intended for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7049-31-2

Molecular Formula

C15H12S2

Molecular Weight

256.4 g/mol

IUPAC Name

spiro[1,3-dithiolane-2,9'-fluorene]

InChI

InChI=1S/C15H12S2/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)15(13)16-9-10-17-15/h1-8H,9-10H2

InChI Key

FXGQAUHFWOBOER-UHFFFAOYSA-N

Canonical SMILES

C1CSC2(S1)C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Spiro 1,3 Dithiolane 2,9 Fluorene

Established Synthetic Pathways to Spiro[1,3-dithiolane-2,9'-fluorene]

The primary and most direct method for the synthesis of Spiro[1,3-dithiolane-2,9'-fluorene] involves the reaction between 9-fluorenone (B1672902) and 1,2-ethanedithiol (B43112).

Condensation Reactions Involving 9-Fluorenone and 1,2-Ethanedithiol

The condensation of 9-fluorenone with 1,2-ethanedithiol is a well-established method for the formation of the 1,3-dithiolane (B1216140) ring at the 9-position of the fluorene (B118485) core. This reaction is typically acid-catalyzed and proceeds via the formation of a hemithioketal intermediate, which then undergoes intramolecular cyclization to yield the spiro compound. The reaction is driven by the removal of water, often accomplished by azeotropic distillation. High yields of Spiro[1,3-dithiolane-2,9'-fluorene] have been reported using this method. lookchem.com

Reaction Scheme: 9-Fluorenone + 1,2-Ethanedithiol → Spiro[1,3-dithiolane-2,9'-fluorene] + H₂O

Catalytic Approaches in 1,3-Dithiolane Formation

Various catalysts have been employed to facilitate the condensation reaction and improve reaction times and yields. Both Brønsted and Lewis acids are effective catalysts. For instance, the use of ionic liquids has been explored in similar condensation reactions involving 9-fluorenone, suggesting their potential applicability in the synthesis of Spiro[1,3-dithiolane-2,9'-fluorene]. rsc.orgresearchgate.net These catalysts function by activating the carbonyl group of 9-fluorenone, making it more susceptible to nucleophilic attack by the thiol groups of 1,2-ethanedithiol. researchgate.net

Catalyst TypeExampleRole in Reaction
Brønsted Acidp-Toluenesulfonic acidProtonates the carbonyl oxygen, enhancing electrophilicity.
Lewis AcidZinc chloride (ZnCl₂)Coordinates to the carbonyl oxygen, increasing its electrophilicity.
Ionic LiquidsImidazolium-basedCan act as both solvent and catalyst, promoting efficient reaction. rsc.orgresearchgate.net

Functionalization and Derivatization Strategies

The Spiro[1,3-dithiolane-2,9'-fluorene] scaffold can be further modified through various chemical transformations, allowing for the introduction of different functional groups and the synthesis of a range of derivatives.

Oxidation Reactions to Form Sulfoxide (B87167) Derivatives (e.g., 1-oxide)

The sulfur atoms in the 1,3-dithiolane ring are susceptible to oxidation. Controlled oxidation can lead to the formation of the corresponding sulfoxide derivatives. For example, treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) can selectively oxidize one of the sulfur atoms to yield Spiro[1,3-dithiolane-2,9'-fluorene]-1-oxide. The formation of such spiro-γ-butenolide-γ-butyrolactones has been observed in related systems through m-CPBA-mediated oxidation. nih.gov The regioselectivity of the oxidation can be influenced by the reaction conditions and the steric environment around the sulfur atoms.

Halogenation at the Fluorene Moiety (e.g., Bromination)

The fluorene unit of Spiro[1,3-dithiolane-2,9'-fluorene] can undergo electrophilic aromatic substitution reactions, such as halogenation. Bromination, for instance, can introduce bromine atoms at specific positions on the fluorene ring system. While direct bromination of Spiro[1,3-dithiolane-2,9'-fluorene] is not extensively documented in the provided search results, the bromination of the related spirobifluorene system is well-known, suggesting that similar transformations could be applied. ossila.comresearchgate.net For example, 2,7-dibromo-9,9'-spirobifluorene (B70725) is a key intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs). ossila.com

ReagentProductApplication of Product
N-Bromosuccinimide (NBS)Brominated Spiro[1,3-dithiolane-2,9'-fluorene]Intermediate for further functionalization via cross-coupling reactions.

Oxidative Dethioacetalization and Dethioketalization Processes

The 1,3-dithiolane group serves as a protecting group for the carbonyl functionality of 9-fluorenone. This group can be removed under specific conditions to regenerate the ketone. Oxidative dethioacetalization is a common method for this transformation. Reagents such as periodic acid or N-bromosuccinimide in the presence of water can be used to cleave the dithiolane ring and restore the 9-fluorenone. This process is crucial when the dithiolane was used to protect the ketone during other chemical modifications on the fluorene backbone.

Mechanistic Investigations of Reaction Pathways

The elucidation of reaction mechanisms is fundamental to understanding and optimizing the synthesis and transformations of complex molecules like Spiro[1,3-dithiolane-2,9'-fluorene]. This section delves into the theoretical and experimental investigations of the key reaction pathways involved in its formation and subsequent cleavage.

The formation of the spiro[1,3-dithiolane-2,9'-fluorene] structure can be envisioned through a [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry. Specifically, the reaction would involve a thiocarbonyl ylide as the 1,3-dipole and a suitable dipolarophile.

Theoretical Framework and Mechanistic Insights

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for probing the mechanisms of 1,3-dipolar cycloadditions. sid.irmdpi.comresearchgate.net These studies help in understanding the energetics, selectivity, and mechanistic details of such reactions. For the synthesis of dithiolanes via this route, the reaction between a thiocarbonyl ylide and a thioketone is a key example.

The mechanism of 1,3-dipolar cycloadditions can be either concerted, where both new bonds are formed simultaneously, or stepwise, involving the formation of a diradical or zwitterionic intermediate. researchgate.netresearchgate.netrsc.orgacs.org For many thiocarbonyl ylide cycloadditions, a stepwise mechanism is often proposed, especially when the reactants are sterically hindered or electronically mismatched. researchgate.netacs.org

In the context of Spiro[1,3-dithiolane-2,9'-fluorene], a plausible synthetic approach involves the reaction of a thiocarbonyl ylide with fluorene-9-thione. The thiocarbonyl ylide itself can be generated in situ from various precursors. The reaction's progression and selectivity (regio- and stereoselectivity) are governed by the frontier molecular orbitals (HOMO and LUMO) of the dipole and dipolarophile. DFT-based reactivity indices can predict the most likely outcome. sid.ir

Key Mechanistic Steps:

Formation of the Thiocarbonyl Ylide: The 1,3-dipole, a thiocarbonyl ylide, is a reactive intermediate.

Cycloaddition: The thiocarbonyl ylide reacts with a dipolarophile. In the synthesis of spiro-dithiolanes, this can be a thioketone. The reaction can proceed through one of two main pathways:

Concerted Pathway: A single transition state leads directly to the five-membered ring product. This is typical for many 1,3-dipolar cycloadditions. diva-portal.org

Stepwise Pathway: An intermediate is formed first, which then cyclizes to give the final product. This pathway is more likely with certain substituted thiocarbonyl ylides. researchgate.netacs.org

Product Formation: The cycloaddition results in the formation of the stable dithiolane ring.

Mechanistic AspectDescriptionGoverning Factors
Reaction Type[3+2] CycloadditionNature of 1,3-dipole and dipolarophile
Key IntermediateThiocarbonyl YlideMethod of generation (e.g., from thiadiazolines)
Plausible MechanismsConcertedSymmetry of frontier orbitals, steric hindrance
Stepwise (Diradical/Zwitterionic)Stabilization of intermediates, electronic effects of substituents
SelectivityRegio- and StereoselectiveFrontier Molecular Orbital (FMO) theory, steric and electronic interactions

The dithiolane group in Spiro[1,3-dithiolane-2,9'-fluorene] can be cleaved under oxidative conditions to regenerate the parent carbonyl compound, in this case, fluorenone. Understanding the mechanism of this cleavage is crucial for its application as a protecting group in multi-step syntheses. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and sodium periodate (B1199274) (NaIO₄).

Mechanism with Peroxy Acids (e.g., m-CPBA)

The oxidative cleavage of thioacetals with peroxy acids is a widely used method. The reaction is believed to proceed through a series of oxidation steps at the sulfur atoms.

A plausible mechanism involves the following steps:

Initial Oxidation: One of the sulfur atoms of the dithiolane ring attacks the electrophilic oxygen of the peroxy acid, forming a sulfoxide and the corresponding carboxylic acid.

Second Oxidation: The sulfoxide can be further oxidized to a sulfone.

Hydrolysis: The resulting oxidized species is unstable and readily undergoes hydrolysis, even with trace amounts of water, to yield the parent ketone (fluorenone) and the corresponding sulfur-containing byproducts.

A proposed mechanism for the oxidative cleavage of thioacetals suggests the formation of key intermediates that are susceptible to hydrolysis. researchgate.net The presence of an oxidant facilitates the cleavage of the carbon-sulfur bonds.

Mechanism with Periodate (e.g., NaIO₄)

Sodium periodate is another effective reagent for the cleavage of 1,2-diols and related compounds, including dithioacetals. masterorganicchemistry.comchemistrysteps.com The mechanism for the cleavage of 1,2-diols is well-established and involves the formation of a cyclic periodate ester. masterorganicchemistry.comyoutube.comucalgary.ca A similar cyclic intermediate is plausible for the cleavage of dithiolanes.

A proposed mechanistic pathway for periodate cleavage involves:

Formation of a Cyclic Periodate Intermediate: The sulfur atoms of the dithiolane coordinate to the iodine atom of the periodate, forming a five-membered cyclic intermediate.

Cyclic Decomposition: This cyclic ester is unstable and undergoes a concerted rearrangement. The C-C bond of the original dithiolane is cleaved, and the C-S bonds are broken, leading to the formation of two carbonyl groups. In the case of Spiro[1,3-dithiolane-2,9'-fluorene], this would regenerate fluorenone. The iodine is reduced from I(VII) to I(V) in the process. masterorganicchemistry.com

Oxidizing AgentKey IntermediatePlausible Mechanistic Steps
m-Chloroperoxybenzoic Acid (m-CPBA)Sulfoxide/Sulfone1. Oxidation of sulfur to sulfoxide. 2. Further oxidation to sulfone (possible). 3. Hydrolysis of the oxidized intermediate to yield the ketone.
Sodium Periodate (NaIO₄)Cyclic Periodate Ester1. Coordination of sulfur atoms to the iodine atom. 2. Formation of a five-membered cyclic intermediate. 3. Concerted decomposition to the ketone and reduced iodine species.

Advanced Spectroscopic and Structural Characterization of Spiro 1,3 Dithiolane 2,9 Fluorene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules, including spiro-fluorene systems. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the context of Spiro[1,3-dithiolane-2,9'-fluorene] derivatives, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons of the fluorene (B118485) moiety and the methylene (B1212753) protons of the dithiolane ring.

For instance, in the ¹H NMR spectrum of certain fluorenylspirohydantoin derivatives, which share the spiro-fluorene core, distinct singlet peaks are observed for the NH protons. bas.bg The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, a result of spin-spin coupling between adjacent protons. Two-dimensional NMR techniques, such as ¹H-¹H COSY, are often employed to decipher these complex coupling networks and definitively assign the proton signals. bas.bg For example, a COSY spectrum might show strong correlations between specific protons, confirming their proximity in the molecular structure. bas.bg

A detailed analysis of a substituted fluorenylspirohydantoin, 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione, showed two singlet peaks at δH 8.61 ppm and δH 11.31 ppm, corresponding to the protons in the NH groups. bas.bg The COSY spectrum of this compound displayed strong correlations of H-3/6 (δH 7.51 ppm) with both H-2/7 (δH 7.35 ppm) and H-4/5 (δH 7.93 ppm), along with a weaker correlation between H-2/7 and H-4/5. bas.bg

Proton Assignment Chemical Shift (δH, ppm)
NH8.61, 11.31
H-3/67.51
H-2/77.35
H-4/57.93
Table 1: ¹H NMR data for 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione.

Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for a comprehensive mapping of the carbon skeleton.

In Spiro[1,3-dithiolane-2,9'-fluorene] derivatives, the spiro carbon atom, the carbon atom shared by both the fluorene and dithiolane rings, exhibits a characteristic chemical shift. For example, in a related spiro compound, 5′-oxospiro-(fluorene-9,4′-imidazolidine)-2′-thione, the spiro-carbon (C-4′/9) signal appears at δC 74.84 ppm. mdpi.com The aromatic carbons of the fluorene unit typically resonate in the range of 120-150 ppm, while the methylene carbons of the dithiolane ring appear at higher field.

The ¹³C NMR spectrum of 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione, a related fluorenylspirohydantoin, displayed 15 signals, corresponding to the number of carbons in the compound. bas.bg The signals at δC 72.16 ppm, δC 157.52 ppm, and δC 173.56 ppm were assigned to the spiro-carbon (C-4'/9) and the two carbonyl carbons (C2'=O and C5'=O), respectively. bas.bg Similarly, for 1',3'-bis(hydroxymethyl)-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione, the spiro-carbon (C-4'/9) was observed at δC 73.71 ppm, and the carbonyl carbons (C2'=O and C5'=O) were found at δC 155.34 ppm and δC 171.10 ppm. bas.bg

Carbon Assignment Chemical Shift (δC, ppm) in 2-bromo derivative Chemical Shift (δC, ppm) in 1',3'-bis(hydroxymethyl) derivative
C-4'/9 (spiro)72.1673.71
C2'=O157.52155.34
C5'=O173.56171.10
Table 2: ¹³C NMR data for substituted fluorenylspirohydantoins.

Two-dimensional techniques like Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Coherence (HMBC) are crucial for correlating proton and carbon signals, leading to a complete and unambiguous assignment of the entire molecular structure. bas.bg

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating conformational changes and other dynamic processes in molecules. While specific DNMR studies on Spiro[1,3-dithiolane-2,9'-fluorene] itself are not extensively reported in the provided search results, the principles of DNMR are applicable to understanding potential dynamic behaviors in this class of compounds. For instance, restricted rotation around the spiro linkage or conformational flexing of the dithiolane ring could be studied by monitoring changes in the NMR spectra as a function of temperature. Such studies would provide valuable information on the energy barriers associated with these dynamic processes.

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting IR spectrum displays a series of absorption bands, each corresponding to a specific vibrational motion.

For Spiro[1,3-dithiolane-2,9'-fluorene] and its derivatives, the IR spectrum would be expected to show characteristic bands for the C-H stretching and bending vibrations of the aromatic fluorene unit and the aliphatic dithiolane ring. The C-S stretching vibrations of the dithiolane ring would also give rise to specific absorptions, typically in the fingerprint region of the spectrum. In a study of related fluorenylspirohydantoins, IR spectra were recorded to help characterize the compounds. bas.bg For example, the IR spectra of 1',3'-bis(hydroxymethyl)-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione and 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione were registered in KBr pellets on a VERTEX 70 FT-IR spectrometer. bas.bg

Functional Group Expected IR Absorption Range (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch3000-2850
C=C Aromatic Stretch1600-1450
C-S Stretch800-600
Table 3: General expected IR absorption ranges for Spiro[1,3-dithiolane-2,9'-fluorene].

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of molecules. These techniques are particularly relevant for fluorene-containing compounds, which are known for their interesting optical and electronic properties.

The UV-Vis absorption spectrum of Spiro[1,3-dithiolane-2,9'-fluorene] is expected to be dominated by the π-π* transitions of the fluorene chromophore. The substitution pattern on the fluorene ring can significantly influence the position and intensity of these absorption bands. For example, the synthesis and properties of dithiafulvenyl functionalized spiro[fluorene-9,9'-xanthene] (B3069175) molecules have been studied, highlighting how functionalization impacts their properties for applications like perovskite solar cells. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a important technique for probing the electronic transitions within a molecule. For spiro[1,3-dithiolane-2,9'-fluorene] derivatives, UV-Vis spectra provide insights into the π-conjugated system and the influence of various substituents on the electronic structure.

In a study of donor-π-acceptor systems, the UV-Vis absorption spectra of fluorene and spirobifluorene-based dyes were measured in toluene. The spectra of both types of compounds displayed similar features, with absorption maxima attributed to intramolecular charge-transfer (ICT) transitions. researchgate.netunimi.it This suggests that the spiro-core has a negligible effect on the absorption properties of these particular dyes. unimi.it The absorption spectra of these systems typically show bands corresponding to the π-π* transitions of the conjugated fluorene backbone.

Derivatives of fluorene have been synthesized and their photophysical properties studied. For instance, diarylfluorene derivatives with phenyl, biphenyl, and naphthyl groups have been characterized, with quantum chemistry simulations indicating that the rotation of these substituents can modify the π-conjugated properties of the fluorene core. researchgate.net Furthermore, the introduction of chromophores to a polylactide chain, including a 9-fluorenyl-methanol (FM) derivative, resulted in macromolecular dyes with UV-Vis absorption features similar to the original chromophore. researchgate.net

The following table summarizes the UV-Vis absorption data for selected spiro-fluorene derivatives:

CompoundSolventAbsorption Maxima (λmax, nm)Reference
Spirobifluorene-based TADF emitterToluene~380 researchgate.netunimi.it
9-fluorenyl-methanol (FM) derivative-Not specified researchgate.net

This table is populated with representative data from the cited literature and is not exhaustive.

Fluorescence and Photoluminescence Spectroscopy

Fluorescence and photoluminescence spectroscopy are powerful tools to investigate the emissive properties of spiro[1,3-dithiolane-2,9'-fluorene] derivatives. These techniques provide information about the excited state dynamics, quantum yields, and the influence of the molecular environment on the emission characteristics.

Donor-π-acceptor type molecules based on a spiro[fluorene-9,9′-xanthene] (SFX) core have been designed and shown to exhibit aggregation-induced emission (AIE). rsc.org This phenomenon, where the molecules are non-emissive in solution but become highly luminescent in the aggregated state, is of significant interest for applications in solid-state lighting and sensing. rsc.org The photoluminescence (PL) studies of these materials are crucial in understanding their AIE behavior. rsc.org

In the context of thermally activated delayed fluorescence (TADF), two emitters based on phenothiazine (B1677639) and nitrile linked via spiro-9,9'-bi[fluorene] or 9,9-dimethylfluorene were synthesized and their photophysical properties investigated. researchgate.netunimi.it While both dyes behaved similarly in solution without showing TADF, long delayed fluorescence components were detected in doped PMMA thin films and crystals. unimi.it The spirobifluorene-based dye exhibited a slight bathochromic shift in its emission, a longer fluorescence lifetime, and a higher photoluminescence quantum yield (PLQY) compared to the fluorene analogue. unimi.it This highlights the role of the spiro-core in influencing the emissive properties and reducing non-radiative decay pathways. unimi.it

The following table presents a selection of photoluminescence data for spiro-fluorene derivatives:

CompoundMediumExcitation Wavelength (nm)Emission Maxima (λem, nm)Key FindingsReference
Spirobifluorene-based TADF emitterTolueneNot specified515No TADF in solution researchgate.netunimi.it
Spirobifluorene-based TADF emitterDoped PMMA film350510TADF observed researchgate.netunimi.it
Spiro[fluorene-9,9′-xanthene] based AIEgenTHF/Water mixturesNot specifiedNot specifiedAggregation-Induced Emission rsc.org

This table is populated with representative data from the cited literature and is not exhaustive.

Solvatochromism in Spiro-Fluorene Systems

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key feature of many fluorene-based systems. This property arises from the change in the dipole moment of the molecule upon excitation, leading to differential stabilization of the ground and excited states by the solvent.

Fluorophores containing push-pull systems with electron-donating and electron-withdrawing groups attached to a polarizable π-system, such as fluorene, typically exhibit solvatochromic properties. nih.gov These molecules undergo intramolecular charge transfer (ICT) in the excited state, resulting in a significantly increased dipole moment. nih.gov The fluorescence characteristics, including emission maxima, quantum yield, and lifetime, are highly dependent on the microenvironment due to dipole-dipole interactions in the excited state. nih.gov

For example, a nucleoside bearing a solvatochromic push-pull fluorene fluorophore demonstrated a significant solvatochromic effect, with emission maxima ranging from 421 nm to 544 nm and high quantum yields even in highly polar solvents like water. nih.govrsc.org The Stokes shift of this fluorophore was found to correlate well with the empirical solvent polarity scale, ET(30). nih.gov Similarly, fluorene analogues of the well-known solvatochromic dye Prodan have been shown to possess superior spectroscopic and solvatochromic properties. researchgate.net The substitution of the naphthalene (B1677914) core in Prodan with fluorene resulted in new fluorophores with a wider solvatochromic range. researchgate.net

The solvatochromism in some fluorene-based TADF emitters has also been noted, highlighting the charge-transfer character of their excited states. researchgate.netunimi.it

The table below illustrates the solvatochromic behavior of a fluorene-linked nucleoside:

SolventEmission Maxima (λem, nm)Reference
Toluene421 nih.govrsc.org
Water544 nih.govrsc.org

This table is populated with representative data from the cited literature and is not exhaustive.

Mass Spectrometry for Molecular Composition Confirmation

Mass spectrometry is an indispensable analytical technique for the confirmation of the molecular composition of newly synthesized compounds. It provides a precise determination of the molecular weight and can offer insights into the fragmentation patterns of the molecule, further corroborating its structure.

For spiro[1,3-dithiolane-2,9'-fluorene] and its derivatives, mass spectrometry is routinely used to verify their successful synthesis. The exact mass of the parent compound, C₁₅H₁₂S₂, is 256.03804273. lookchem.com This value serves as a key reference point for high-resolution mass spectrometry (HRMS) analysis, which can confirm the elemental composition with high accuracy.

In the synthesis of various spiro-fluorene derivatives, including those designed for AIE and TADF applications, mass spectrometry is a standard characterization method to confirm that the target molecule has been obtained. researchgate.netunimi.itrsc.org For example, in the synthesis of spiro[fluorene-9,9′-xanthene] based molecules, the molecular composition is confirmed through techniques like mass spectrometry. rsc.org

The following table provides the molecular formula and exact mass for the parent compound and a common derivative.

CompoundMolecular FormulaExact MassReference
Spiro[1,3-dithiolane-2,9'-fluorene]C₁₅H₁₂S₂256.03804273 lookchem.com
2',7'-dibromo-Spiro[1,3-dithiolane-2,9'-fluorene]C₁₅H₁₀Br₂S₂414.1779 appchemical.com

This table is populated with data from the cited literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of spiro[1,3-dithiolane-2,9'-fluorene] derivatives.

For instance, in the study of TADF emitters, X-ray crystallography revealed that the presence of a second fluorene unit in the spirobifluorene core enhances the rigidity of the system and has a remarkable effect on the crystal packing compared to its fluorene analogue. unimi.it This structural insight helps to explain the observed differences in their photophysical properties. unimi.it

Powder X-ray diffraction (XRD) is a valuable technique for characterizing the structure of thin films of spiro-fluorene materials. It can provide information on the crystallinity, phase, and orientation of the molecules within the film.

In the investigation of mechanochromic properties of a spiro[fluorene-9,9′-xanthene] based luminescent material, powder XRD was used to analyze the changes in the solid-state structure upon grinding. rsc.org The observed hypsochromic shift in fluorescence was correlated with changes in the PXRD pattern, indicating a transformation in the molecular packing. rsc.org

For fluorene-based polymers, grazing incidence X-ray diffraction has been employed to study the molecular arrangement in thin films. researchgate.net These studies have shown that such materials can exhibit periodicity both normal and parallel to the substrate surface, indicating a degree of ordering. researchgate.net However, some fluorene-based copolymers have been found to be predominantly amorphous, as evidenced by the presence of a broad halo in their XRD patterns. mdpi.com

Computational and Theoretical Investigations of Spiro 1,3 Dithiolane 2,9 Fluorene

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure and other properties of molecules. For compounds similar to Spiro[1,3-dithiolane-2,9'-fluorene], DFT calculations provide fundamental insights into their behavior.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic properties, such as its potential as an electron donor or acceptor. The energy difference between the HOMO and LUMO levels, known as the energy gap, is a key parameter in determining the molecule's stability and its potential applications in electronic devices.

No specific HOMO/LUMO energy level data for Spiro[1,3-dithiolane-2,9'-fluorene] is available in the searched literature.

DFT calculations are used to determine the most stable three-dimensional structure of a molecule by minimizing its energy. This "optimized geometry" provides precise information on bond lengths, bond angles, and dihedral (torsion) angles. For spiro compounds, these calculations are particularly important for understanding the orientation of the perpendicular ring systems.

Specific optimized geometry parameters and conformational analysis for Spiro[1,3-dithiolane-2,9'-fluorene] have not been reported in the available literature.

Theoretical vibrational frequencies can be calculated using DFT and are often compared with experimental data from infrared (IR) and Raman spectroscopy. This comparison helps to confirm the calculated structure and to assign specific vibrational modes to the observed spectral bands.

A predicted vibrational spectrum and its comparison with experimental data for Spiro[1,3-dithiolane-2,9'-fluorene] are not available in the searched literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is the primary method for studying the behavior of molecules in their electronically excited states. It is essential for predicting and understanding how a molecule interacts with light.

TD-DFT calculations can predict a molecule's electronic absorption spectrum (like a UV-Vis spectrum), indicating the wavelengths of light the molecule is likely to absorb. These calculations provide information on the energies of electronic transitions and their probabilities (oscillator strengths).

No predicted electronic absorption spectra for Spiro[1,3-dithiolane-2,9'-fluorene] were found in the searched literature.

By first optimizing the geometry of the molecule in its lowest excited state, TD-DFT can be used to simulate emission spectra (fluorescence). This helps in understanding the color of light a material might emit and the efficiency of the emission process. These simulations are key to elucidating the complete photophysical mechanism of a molecule.

Simulated emission spectra and detailed photophysical mechanism elucidation for Spiro[1,3-dithiolane-2,9'-fluorene] are not available in the published research found.

Molecular Dynamics Simulations and Conformational Dynamics

Following a comprehensive search of available scientific literature, no specific studies detailing molecular dynamics simulations or an in-depth analysis of the conformational dynamics for the compound Spiro[1,3-dithiolane-2,9'-fluorene] were identified. While computational studies on related spiro-fluorene structures exist, particularly in the context of materials science and electronics, research focusing explicitly on the conformational behavior and dynamic properties of Spiro[1,3-dithiolane-2,9'-fluorene] through molecular dynamics simulations is not present in the reviewed sources.

Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the molecular dynamics and conformational analysis of this specific compound at this time. Further experimental or theoretical research would be required to elucidate these aspects of its chemical behavior.

Derivative Chemistry and Structural Modification Strategies of Spiro 1,3 Dithiolane 2,9 Fluorene

Modifications of the 1,3-Dithiolane (B1216140) Ring System

The 1,3-dithiolane ring, while often used as a stable protecting group for ketones and aldehydes, can also be chemically altered. mdpi.com Modifications include expanding the ring to a six-membered analogue or introducing substituents directly onto the ring's carbon framework.

A common structural modification involves replacing the five-membered 1,3-dithiolane ring with a six-membered 1,3-dithiane (B146892) ring. This is achieved by reacting 9-fluorenone (B1672902) with 1,3-propanedithiol (B87085) instead of 1,2-ethanedithiol (B43112). mdpi.com The resulting compound, Spiro[ sigmaaldrich.comlookchem.comdithiane-2,9′-fluorene], maintains the spiro-fluorene core but has a slightly larger and potentially more flexible heterocyclic ring. sigmaaldrich.com This extension from a five- to a six-membered ring can alter the geometric and electronic properties of the molecule. While 1,3-dithiolanes are common, 1,3-dithianes are also widely used in synthesis, and their differing stability and reactivity can be advantageous. For example, 2-lithio-1,3-dithianes are known to be more stable and long-lived compared to their 2-lithio-1,3-dithiolane counterparts.

Introducing substituents onto the dithiolane ring itself is another modification strategy. This is accomplished by using a substituted 1,2-ethanedithiol in the initial condensation reaction with 9-fluorenone. For instance, to create a derivative with substituents at the 4- and 5-positions of the dithiolane ring (corresponding to the carbons of the original ethanedithiol), one would need to start with a correspondingly substituted dithiol.

A hypothetical example would be the synthesis of a 4,5-diphenyl-spiro[1,3-dithiolane-2,9'-fluorene]. This would require the reaction of 9-fluorenone with 1,2-diphenyl-1,2-ethanedithiol. While specific examples of this modification on the Spiro[1,3-dithiolane-2,9'-fluorene] core are not prominent in the literature, the synthetic principle is well-established in the broader chemistry of 1,3-dithiolanes. This approach allows for the introduction of chirality and steric bulk directly adjacent to the spiro center, which could significantly influence the molecule's conformational properties and its interactions in a larger system.

Substitutions on the Fluorene (B118485) Moiety

The fluorene portion of the molecule offers a rich platform for modification, particularly on its aromatic rings. The introduction of functional groups can dramatically alter the electronic properties, solubility, and reactivity of the compound, making it suitable for a range of applications.

While substitution directly at the C-9 spiro-carbon would break the defining spirocyclic structure, the term can be interpreted as functionalization of the fluorene rings of the spiro compound. The rigid, orthogonal structure of spiro-fluorene compounds makes the functionalization of the aromatic rings a key strategy for developing new materials. researchgate.net The positions on the fluorene rings (such as C2, C7, C2', and C7') are common targets for substitution. Introducing different groups can lead to a wide array of mono- and di-substituted derivatives, tuning the molecule for use in materials science, such as in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net

A primary method for functionalizing the fluorene moiety is through electrophilic aromatic substitution. Halogenation, particularly bromination, is a common and effective strategy. For example, 2',7'-dibromo-Spiro[1,3-dithiolane-2,9'-[9H]fluorene] is a known derivative. This compound can be synthesized from the parent spiro-dithiolane or by first brominating 9-fluorenone and then performing the condensation with 1,2-ethanedithiol.

The introduction of halogen atoms like bromine serves two main purposes. Firstly, it modifies the electronic properties of the fluorene system. Secondly, and perhaps more importantly, the bromine atoms act as versatile synthetic handles for further modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings). This allows for the attachment of other functional groups or the integration of the spiro-fluorene unit into larger conjugated systems. nih.gov

Incorporation into Larger Spiro-Fluorene Architectures

Spiro-fluorene compounds are highly valued as core building blocks for larger, three-dimensional molecular architectures. rsc.org Their rigid, non-planar structure, resulting from the spiro-linkage, is effective at preventing intermolecular aggregation and the associated fluorescence quenching in solid-state materials. This makes them excellent candidates for host materials in OLEDs and other organic electronic devices. pku.edu.cn

Functionalized derivatives of Spiro[1,3-dithiolane-2,9'-fluorene], such as the dibrominated version, are ideal precursors for constructing these larger systems. Through cross-coupling reactions, these derivatives can be linked to other aromatic units, polymers, or functional moieties. This strategy allows for the creation of complex molecules where the spiro-dithiolane-fluorene unit acts as a central scaffold, imparting desirable properties like high thermal stability and defined spatial orientation to the final architecture. While many examples in the literature use cores like spirobifluorene or spiro[fluorene-9,9′-xanthene], the synthetic principles are directly applicable to derivatives of spiro[1,3-dithiolane-2,9'-fluorene]. rsc.orgpku.edu.cn

Spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) as a Central Core Unit

The Spiro[fluorene-9,9'-xanthene] (SFX) core is a prominent structural motif in the design of advanced organic materials. Its asymmetric spiro structure makes derivatization more flexible compared to symmetrical cores like spirobifluorene (SBF). acs.org This flexibility allows for precise tuning of the molecule's frontier molecular orbital (HOMO/LUMO) energy levels. researchgate.net SFX is often utilized as a central building block for host materials in phosphorescent organic light-emitting diodes (PhOLEDs) and as a core for hole-transporting materials (HTMs) in perovskite solar cells (PSCs). researchgate.netresearchgate.netrsc.org

The synthesis of SFX can be achieved through a convenient one-pot method under excessive methanesulfonic acid (MeSO₃H) conditions, which represents a significant improvement over previous multi-step routes. acs.org This accessibility has spurred the development of a wide range of SFX derivatives. By functionalizing the fluorene and xanthene units at various positions (e.g., 2, 7, 2', 7'), researchers can systematically modify the material's properties. For instance, attaching carbazole (B46965) groups to the xanthene moiety of SFX leaves the high triplet energy level (T₁) largely intact, which is crucial for developing host materials for blue PhOLEDs. rsc.org In contrast, substitution on the fluorene unit tends to lower the T₁ level. rsc.org

In the context of perovskite solar cells, SFX-based HTMs have emerged as low-cost, high-performance alternatives to the widely used spiro-OMeTAD. researchgate.net Molecular engineering of the SFX core with different functional units, such as diphenylamine, has led to HTMs that outperform spiro-OMeTAD. researchgate.net For example, functionalizing the SFX core with dithiafulvenyl units has produced HTMs with excellent hole mobility and good stability, achieving a power conversion efficiency of 10.67% in dopant-free perovskite solar cells. researchgate.net The three-dimensional structure of SFX helps prevent the aggregation-caused quenching (ACQ) of fluorescence and can be used to design materials with aggregation-induced emission (AIE) properties. rsc.orgrsc.org

Table 1: Performance of Selected SFX-Based Devices

Derivative NameApplicationKey Performance MetricValue
HTM-FX′Perovskite Solar Cell (HTM)Power Conversion Efficiency (PCE)20.8% researchgate.net
SFX-DTF1Perovskite Solar Cell (HTM)Power Conversion Efficiency (PCE)10.67% (dopant-free) researchgate.net
SFX-3′,6′-DCzBlue PhOLED (Host)External Quantum Efficiency (EQE)5.1% rsc.org
SFX-2,7-DCzRed PhOLED (Host)Current Efficiency (CE)17.4 cd A⁻¹ rsc.org
SFX-PFBlue PhOLED (Host)External Quantum Efficiency (EQE)14.7% researchgate.net

Spiro[acridine-9,9'-fluorene] Derivatives

Spiro[acridine-9,9'-fluorene] (SAF) derivatives are another important class of materials built upon the spiro-fluorene framework. The incorporation of the electron-donating acridine (B1665455) unit introduces bipolar charge-transport characteristics and high thermal stability, making these compounds highly suitable for use in organic light-emitting diodes (OLEDs). st-andrews.ac.uk The rigid and bulky spiro structure effectively suppresses typical π-π stacking and aggregation-caused quenching in the solid state. st-andrews.ac.uk

Researchers have designed and synthesized various SAF derivatives for use as emitters in OLEDs. For example, by introducing a phenanthroimidazole acceptor moiety to a SAF donor core, a deep-blue fluorescent material (SAF-BPI) was created. st-andrews.ac.uk This compound exhibits a high glass transition temperature (Tg) of 198 °C and functions as an efficient emitter in non-doped OLEDs, with a maximum current efficiency of 3.97 cd A⁻¹. st-andrews.ac.uk

Another strategy involves the development of emitters based on the hybridized local and charge-transfer (HLCT) mechanism. Cyanophenyl-substituted SAF isomers, SAFmCN and SAFpCN, were designed as ultra-deep blue emitters. acs.org These molecules exhibit strong emissions, and a non-doped OLED device based on SAFpCN achieved a maximum external quantum efficiency (EQE) of 4.63% with a very low turn-on voltage of 3.2 V. acs.org Further modifications, such as incorporating a 2,6-dipyridylpyrimidine acceptor, have led to the development of SAF-based emitters that exhibit thermally activated delayed fluorescence (TADF). rsc.org One such derivative, 3NPMAF, achieved a high EQE of 24.9% in a doped OLED device. rsc.org These results highlight the versatility of the SAF core in creating high-performance materials for a range of display and lighting applications. rsc.org

Table 2: Performance of Selected Spiro[acridine-9,9'-fluorene] Based OLEDs

Derivative NameOLED TypeMax. Current Efficiency (CE)Max. External Quantum Efficiency (EQE)Emission Color
SAF-BPINon-doped3.97 cd A⁻¹ st-andrews.ac.uk-Deep-Blue st-andrews.ac.uk
SAFpCNNon-doped6.54 cd A⁻¹ acs.org4.63% acs.orgUltra-Deep Blue acs.org
3NPMAFDoped-24.9% rsc.orgDeep-Blue to Sky-Blue rsc.org
CW4Perovskite Solar Cell (HTM)-16.56% (PCE) rsc.orgN/A

Spiro-bisindane Structural Units

The incorporation of spiro-bisindane units represents a strategic approach to designing hole-transporting materials (HTMs) for applications like perovskite solar cells. st-andrews.ac.uk A key advantage of the spiro-bisindane core is its lower molecular symmetry compared to highly symmetric structures like spiro-OMeTAD. st-andrews.ac.uk This reduced symmetry is beneficial for forming higher quality, more uniform films and enhances amorphous stability, which helps to prevent the HTM from crystallizing over time. st-andrews.ac.uk

Two such HTMs, AS-135 and AS-179, built on a spiro-bisindane core, have been developed for use in both conventional and indoor perovskite solar cells. st-andrews.ac.uk The π-π* transition of the spiro-bisindane core in these molecules is observed at an absorption peak around 273 nm in their film form. st-andrews.ac.uk Density functional theory (DFT) calculations and experimental measurements show that the HOMO and LUMO energy levels can be tuned by modifying the side arms attached to the core. st-andrews.ac.uk For instance, AS-135 has a calculated HOMO of -4.54 eV, while AS-179 has a deeper HOMO of -4.91 eV, allowing for proper energy level alignment with the perovskite layer. st-andrews.ac.uk The use of these spiro-bisindane-based HTMs addresses some of the key drawbacks of spiro-OMeTAD, such as high cost and the tendency to form non-uniform films. st-andrews.ac.uk

Stereochemical Aspects of Spiro[1,3-dithiolane-2,9'-fluorene] Derivatives

The stereochemistry of spiro compounds is a critical aspect of their design, particularly for applications in asymmetric catalysis and chiroptical materials. The inherent chirality of many spiro derivatives arises from the rigid, perpendicular arrangement of the two ring systems around the central spiro atom. scispace.com This spirane chirality can be exploited to create enantiomerically pure materials with unique optical and electronic properties.

Chiroptical Properties and Enantioselective Synthesis

The development of chiral spiro compounds is a significant area of research, with applications ranging from chiral ligands in asymmetric catalysis to materials with unique chiroptical properties like circularly polarized luminescence. researchgate.netacs.orgscispace.com The enantioselective synthesis of these molecules is crucial for accessing optically pure materials.

Various synthetic strategies have been developed to produce enantiomerically enriched spiro compounds. Metal-catalyzed asymmetric synthesis is a powerful tool, where a chiral ligand directs the formation of one enantiomer over the other. scispace.com For example, chiral spiro bis(isoxazoline) ligands (SPRIXs) have been synthesized through an intramolecular double nitrile oxide cycloaddition, which constructs the spiro backbone in a single key step. scispace.com Similarly, chiral spirobipyridines, which are structurally analogous to spirobiindanes, have been synthesized with high enantiomeric excess (up to 99% ee) using a cobalt-catalyzed double [2+2+2] cycloaddition. researchgate.net

The resulting chiral spiro molecules often exhibit distinct chiroptical properties, such as strong signals in circular dichroism (CD) spectroscopy. acs.org For instance, polyfluorene derivatives incorporating a chiral center in the backbone or side chain have been shown to exhibit linearly polarized photoluminescence. acs.org The synthesis of chiral spiro-β-lactams has been achieved through diastereoselective 1,3-dipolar cycloaddition reactions, creating two new stereogenic centers, one of which is a quaternary chiral center. rsc.org Furthermore, zinc-catalyzed enantioselective [3+3] annulation has been used to access chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives in high yields and excellent enantioselectivities. mdpi.com These synthetic methodologies are vital for creating new generations of functional materials where control over the three-dimensional structure is paramount. researchgate.netresearchgate.net

Electrochemical Studies of Spiro 1,3 Dithiolane 2,9 Fluorene and Derivatives

Cyclic Voltammetry and Redox Behavior

Cyclic voltammetry (CV) is a key technique used to probe the redox behavior of electroactive molecules, revealing the potentials at which they are oxidized and reduced. While specific CV data for the parent Spiro[1,3-dithiolane-2,9'-fluorene] is not extensively detailed in the literature, the behavior of its constituent parts and related derivatives allows for a comprehensive understanding of its likely properties.

The fluorene (B118485) core is known to be electrochemically active. For instance, the unsubstituted 9,9'-spirobifluorene moiety exhibits an irreversible oxidation process attributed to the fluorene ring. This inherent electrochemical activity is often modulated by attaching various functional groups. In many fluorene-based systems, oxidation is a key process. The 9-position of the fluorene ring can be susceptible to oxidation, which can sometimes lead to the formation of fluorenone, a chemical defect that can alter the material's electronic and photophysical properties. researchgate.net

The introduction of substituents dramatically influences the redox potentials. Studies on donor-acceptor (DA) spirobifluorene systems show that functionalization with triarylamine donor groups helps to stabilize the oxidized species (radical cations). acs.orgnih.gov For example, a 3,6-dispirobifluorene-N-phenylcarbazole (DSBFNPC) derivative shows two reversible oxidation waves, corresponding to the formation of a stable cation and dication. nih.gov This indicates that charge is delocalized effectively across the molecule. nih.gov Conversely, the introduction of electron-withdrawing groups facilitates reduction.

Compound/MoietyRedox ProcessPotential (vs. reference)Characteristics
Unsubstituted 9,9'-SpirobifluoreneOxidation~1.2 V (vs. Fc/Fc+)Irreversible, assigned to fluorene ring oxidation.
3,6-dispirobifluorene-N-phenylcarbazole (DSBFNPC)OxidationTwo wavesReversible, formation of cation and dication. nih.gov
Thioctic Acid (1,2-dithiolane derivative)Oxidation-One-electron transfer, initiates polymerization. nih.gov
Fluoranthene (B47539)Oxidation1.07 V (vs. SCE)Onset potential in boron trifluoride diethyl etherate. nih.gov

Electrogenerated Chemiluminescence (ECL) in Spiro-Fluorene Systems

Electrogenerated chemiluminescence (ECL) is a process where light is produced from the reaction of electrochemically generated species. The general mechanism involves the generation of radical cations and radical anions at an electrode by applying alternating potentials. acs.org These radicals then diffuse and annihilate each other in an energetic electron-transfer reaction, creating an excited state species that emits light upon relaxation. acs.org

Fluorene-based materials are excellent candidates for light-emitting applications due to their high fluorescence efficiency and stability. acs.org However, the fluorene ring itself can have poor radical cation stability, which is a drawback for ECL. acs.org Functionalization of the spiro-fluorene core is a common strategy to overcome this limitation and enhance ECL performance. acs.orgnih.gov

In donor-acceptor (DA) spirobifluorene systems, the stability of the oxidized species is significantly improved by attaching triarylamine centers as donors. acs.orgnih.gov These DA compounds exhibit efficient fluorescence, and their ECL emission often corresponds to a charge transfer (CT) emission band. nih.gov The ECL is generated by the annihilation of the radical ions, and the proposed mechanism can involve the direct formation of the CT excited state or the production of a triplet state followed by triplet-triplet annihilation. nih.gov

Studies on 3,6-dispirobifluorene-N-phenylcarbazole (DSBFNPC) show that ECL is produced upon cycling between the oxidation and reduction potentials. nih.gov The resulting ECL spectrum shows a very good correlation with the material's fluorescence emission spectrum, indicating that the same excited state is responsible for both phenomena. nih.gov This highlights the effectiveness of the spiro-architecture in creating stable radical ions capable of efficient light generation through annihilation. nih.gov

SystemKey FeaturesECL MechanismReference
Donor-Acceptor (DA) Spirobifluorene DerivativesImproved stability of oxidized species via triarylamine donors.Radical ion annihilation leading to a charge transfer (CT) excited state; possible triplet-triplet annihilation. acs.orgnih.gov
3,6-dispirobifluorene-N-phenylcarbazole (DSBFNPC)ECL produced by cycling between oxidation and reduction waves.Radical ion annihilation; ECL spectrum matches fluorescence spectrum. nih.gov

Electrochemical Polymerization and Functionalization Techniques

Electrochemical polymerization is a versatile technique for synthesizing conductive polymer films directly onto an electrode surface. For a molecule like Spiro[1,3-dithiolane-2,9'-fluorene], there are two primary moieties that could potentially undergo electrochemical polymerization: the fluorene core and the dithiolane ring.

Polymerization via the Fluorene Core : Fluorene and its derivatives can be electrochemically polymerized to form polyfluorenes, which are important materials in organic electronics. The direct anodic oxidation of monomers like fluoranthene can produce high-quality, redox-active polymer films. nih.gov The polymerization of fluorene typically occurs at specific carbon positions on the aromatic ring. nih.gov This approach could be applied to Spiro[1,3-dithiolane-2,9'-fluorene] to create a polymer with the spiro-dithiolane unit as a pendant group on a polyfluorene backbone. This would result in a conductive polymer whose properties are modulated by the presence of the sulfur-containing spiro center.

Polymerization via the Dithiolane Ring : The dithiolane group offers a distinct pathway for polymerization through an electrochemically initiated ring-opening polymerization (ROP). nih.gov Studies on 1,2-dithiolane (B1197483) derivatives like thioctic acid have shown that electrochemical oxidation at an anode initiates a cationic radical-initiated ROP. nih.gov This method is efficient and proceeds under mild, room-temperature conditions, yielding polydisulfides. nih.gov Applying this to Spiro[1,3-dithiolane-2,9'-fluorene] would lead to a polymer where the fluorene units are incorporated into a flexible polydisulfide backbone. This strategy is attractive for creating dynamic covalent materials. acs.orgacs.org

Beyond polymerization, electrochemical methods can also be used for functionalization. For example, an anodic fluorodesulfurization has been successfully performed on a poly(fluorene) derivative, demonstrating that electrochemical reactions can selectively modify a pre-formed polymer. rsc.org This opens up possibilities for the post-polymerization modification of polymers derived from Spiro[1,3-dithiolane-2,9'-fluorene] to fine-tune their properties for specific applications.

Supramolecular Chemistry and Non Covalent Interactions Involving Spiro 1,3 Dithiolane 2,9 Fluorene Scaffolds

Host-Guest Chemistry and Molecular Recognition Properties

A thorough review of scientific databases and literature reveals a lack of specific studies focused on the host-guest chemistry and molecular recognition properties of Spiro[1,3-dithiolane-2,9'-fluorene]. Host-guest chemistry involves the binding of a "host" molecule to a "guest" molecule or ion to form a host-guest complex. The interactions governing this binding are non-covalent. For a molecule to act as a host, it typically possesses a cavity or binding site with a specific size, shape, and electronic character that is complementary to the guest.

While derivatives of the fluorene (B118485) family have been explored as components of chemical sensors and artificial receptors, there are no specific research findings detailing the ability of the Spiro[1,3-dithiolane-2,9'-fluorene] scaffold to act as a host for specific guest molecules. Consequently, there is no available data on its binding affinities, selectivity for different guests, or the thermodynamic parameters of any potential host-guest complex formation.

To illustrate the type of data that would be relevant in this context, a hypothetical data table is presented below. Please note that the data in this table is for illustrative purposes only and is not based on experimental results for Spiro[1,3-dithiolane-2,9'-fluorene].

Hypothetical Molecular Recognition Data for a Host Molecule

Guest Molecule Binding Constant (K_a, M⁻¹) Gibbs Free Energy (ΔG, kcal/mol) Enthalpy (ΔH, kcal/mol) Entropy (ΔS, cal/mol·K)
Guest A 1.5 x 10⁴ -5.7 -8.2 -8.4
Guest B 2.3 x 10³ -4.6 -6.1 -5.0

Principles of Self-Assembly and Self-Organization

Self-assembly is the autonomous organization of components into structurally well-defined aggregates and is a fundamental concept in supramolecular chemistry. This process is driven by the minimization of free energy and is directed by specific non-covalent interactions between the assembling molecules.

There is a notable absence of published research specifically investigating the principles of self-assembly and self-organization of Spiro[1,3-dithiolane-2,9'-fluorene]. Studies on other fluorene-based compounds have demonstrated their ability to form various supramolecular structures such as nanoparticles, gels, and liquid crystals. The formation of these structures is typically guided by interactions such as π-π stacking of the aromatic fluorene units. However, without experimental or theoretical studies on Spiro[1,3-dithiolane-2,9'-fluorene], it is not possible to detail its specific self-assembly behavior, the types of aggregates it may form, or the critical concentrations for assembly.

Role of Intermolecular Interactions (e.g., π-π Stacking) in Solid-State Packing and Device Performance

The arrangement of molecules in the solid state, known as crystal packing, is dictated by a variety of intermolecular interactions. For aromatic molecules like Spiro[1,3-dithiolane-2,9'-fluorene], π-π stacking is a significant interaction that can influence the electronic properties of the material and, consequently, its performance in electronic devices.

A search for the crystal structure of Spiro[1,3-dithiolane-2,9'-fluorene] did not yield specific results in crystallographic databases. Without a determined crystal structure, a detailed analysis of its solid-state packing and the specific intermolecular interactions involved is not possible. For related fluorene derivatives, crystal structure analyses have provided insights into how substituents on the fluorene core can influence the extent and geometry of π-π stacking, which in turn affects properties like charge carrier mobility.

The performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is highly dependent on the molecular packing in the thin film state. Efficient π-π stacking can facilitate charge transport, while the rigid spiro-center in related compounds is often utilized to prevent aggregation-caused quenching of fluorescence, thereby improving device efficiency. However, in the absence of specific studies on Spiro[1,3-dithiolane-2,9'-fluorene], its solid-state properties and potential for device applications remain uncharacterized.

Below is an example of a data table that would be used to summarize crystallographic and intermolecular interaction data, were it available for Spiro[1,3-dithiolane-2,9'-fluorene]. The data presented is purely illustrative.

Illustrative Crystallographic and Intermolecular Interaction Data

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 8.789
β (°) 98.76
Shortest π-π Stacking Distance (Å) 3.5

Future Research Directions and Outlook for Spiro 1,3 Dithiolane 2,9 Fluorene

Exploration of Novel Spiro[1,3-dithiolane-2,9'-fluorene] Derivatives with Tunable Properties

A primary avenue for future investigation lies in the synthesis and characterization of novel derivatives of Spiro[1,3-dithiolane-2,9'-fluorene]. The goal is to precisely tune the material's optoelectronic and physical properties through targeted functionalization of the fluorene (B118485) backbone. Two main strategies are conceivable for modifying the properties of spirobifluorenes and analogous structures: the functionalization on the periphery of the biphenyl skeletons and the replacement of the central spiro atom. mdpi.com

By introducing various electron-donating or electron-withdrawing groups at specific positions on the fluorene rings, researchers can systematically modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This energy-level engineering is critical for optimizing charge injection/extraction efficiency in electronic devices. For instance, attaching moieties like carbazole (B46965) or triphenylamine could enhance hole-transporting properties, while incorporating nitrile or sulfone groups could improve electron-transporting capabilities. rsc.org

Furthermore, the introduction of bulky side chains, such as alkoxy groups, can be explored to improve the solubility of the derivatives in common organic solvents, which is crucial for solution-based processing of thin films for large-area electronics. researchgate.net These modifications also influence the material's thermal stability and glass transition temperature, enhancing the longevity and operational stability of devices. researchgate.net The exploration of heteroatom substitution within the fluorene skeleton or replacing the central carbon spiro-atom with elements like silicon or germanium could also lead to materials with novel electronic structures and properties. mdpi.com

Modification Strategy Target Functional Group/Element Potential Effect on Properties Anticipated Benefit
Peripheral Functionalization Carbazole, DiphenylamineRaises HOMO level, enhances hole mobilityImproved performance as a hole-transporting material. rsc.orgunimi.it
Nitrile (CN), DiketopyrrolopyrroleLowers LUMO level, enhances electron affinitySuitability as an electron-transporting or acceptor material. rsc.orgresearchgate.net
Long Alkoxy ChainsIncreases solubility, influences morphologyEnables solution-processing for device fabrication. researchgate.net
Spiro Center Modification Silicon (Si), Germanium (Ge)Lowers LUMO energy, alters spiroconjugationAccess to novel optoelectronic characteristics. mdpi.com
Dithiolane Ring Oxidation Sulfoxide (B87167), SulfoneIncreases polarity and electron-withdrawing characterFine-tuning of electronic properties and intermolecular interactions.

Advanced Applications in Emerging Optoelectronic and Soft Material Technologies

The development of novel Spiro[1,3-dithiolane-2,9'-fluorene] derivatives is expected to unlock their potential in a range of emerging technologies. The inherent three-dimensional and rigid structure of spiro compounds helps to prevent intermolecular aggregation and ensure high thermal stability, making them excellent candidates for optoelectronic applications. researchgate.net

In the field of organic light-emitting diodes (OLEDs) , derivatives could be designed as high-performance host materials for phosphorescent emitters or as efficient deep-blue emitters themselves. rsc.orgresearchgate.net The spiro architecture helps to maintain a high triplet energy level in host materials, which is essential for preventing energy loss and achieving high efficiency in phosphorescent OLEDs. For instance, spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole derivatives have been used as host materials to achieve yellow OLEDs with an external quantum efficiency (EQE) exceeding 27%. rsc.org

In photovoltaics , particularly perovskite and organic solar cells, functionalized Spiro[1,3-dithiolane-2,9'-fluorene] could serve as stable and efficient hole-transporting materials (HTMs). nih.gov Research into analogous spiro[fluorene-9,9'-xanthene] (B3069175) derivatives has shown their potential to replace the commonly used spiro-OMeTAD, offering comparable or superior device stability and performance without the need for dopants. nih.gov Further research could focus on creating three-dimensional non-fullerene acceptors, where the spiro core ensures a non-planar geometry that can optimize the morphology of the bulk-heterojunction active layer for efficient charge separation. researchgate.net

The development of derivatives exhibiting aggregation-induced emission (AIE) or mechanochromism could open doors to applications in sensors and smart materials . rsc.org The restricted intramolecular rotation in AIE-active molecules based on spiro cores can lead to strong fluorescence in the aggregated or solid state, which is useful for chemical sensing and bio-imaging. rsc.org

Technology Area Specific Application Key Performance Metric Example from Analogous Spiro Compounds
OLEDs Host MaterialExternal Quantum Efficiency (EQE)>27% EQE for yellow OLEDs using a spiro-based host. rsc.org
Blue EmitterCIE CoordinatesDeep-blue emission achieved with carbazolyl-substituted spiro[acridine-9,9′-fluorene]. researchgate.net
Solar Cells Hole-Transporting Material (HTM)Power Conversion Efficiency (PCE)PCE of 10.67% in perovskite solar cells with a dithiafulvenyl functionalized spiro core without dopants. nih.gov
Non-Fullerene Acceptor (NFA)Electron Mobility (μe)μe of 8.63 × 10⁻³ cm² V⁻¹ s⁻¹ observed for a 3D spiro-based NFA. researchgate.net
Smart Materials Mechanochromic SensorsEmission Wavelength ShiftHypsochromic shift observed upon grinding of a spiro[fluorene-9,9′-xanthene] derivative. rsc.org

Development of Sustainable and Green Chemistry Approaches in Synthesis and Functionalization

Future research must also prioritize the development of sustainable and environmentally friendly methods for the synthesis and functionalization of Spiro[1,3-dithiolane-2,9'-fluorene]. Traditional multi-step syntheses often rely on hazardous reagents, toxic metal catalysts, and large volumes of organic solvents.

Green chemistry approaches aim to mitigate this environmental impact. A key direction is the use of alternative energy sources, such as microwave irradiation , which can significantly reduce reaction times from hours to minutes and often leads to higher yields with fewer byproducts. utrgv.edu The replacement of conventional volatile organic solvents with greener alternatives like water or bio-based solvents is another critical area. utrgv.edunih.gov Research on the synthesis of other spiro compounds has demonstrated the feasibility of on-water synthesis, which simplifies product purification through simple filtration and avoids the use of toxic solvents. nih.gov

The development of one-pot, multi-component reactions (MCRs) represents another promising strategy. MCRs improve process efficiency by combining several synthetic steps into a single operation, reducing waste, energy consumption, and the need for purification of intermediate compounds. nih.gov Furthermore, exploring the use of heterogeneous or recoverable catalysts can minimize metal contamination in the final product and allow for catalyst recycling, adding to the economic and environmental sustainability of the process. nih.gov Applying these principles to the synthesis of the core Spiro[1,3-dithiolane-2,9'-fluorene] structure and its subsequent functionalization will be a crucial focus of future research.

Green Chemistry Principle Conventional Method Proposed Green Alternative Key Advantages
Energy Efficiency Conventional heating (reflux) for several hoursMicrowave-assisted synthesisReduced reaction time (5-30 minutes), potentially higher yields. utrgv.edu
Safer Solvents Chlorinated or aromatic organic solventsWater, ethanol/water mixturesNon-toxic, non-flammable, reduced environmental impact. utrgv.edunih.gov
Atom Economy / Waste Reduction Multi-step synthesis with purification of intermediatesOne-pot, multi-component reactionsFewer reaction steps, less solvent waste, higher overall efficiency. nih.gov
Catalysis Homogeneous metal catalysts (e.g., Palladium)Heterogeneous, recoverable, or catalyst-free reactionsReduced metal contamination, catalyst recycling, lower cost. researchgate.netnih.gov

Q & A

Q. What are the recommended synthetic methodologies for Spiro[1,3-dithiolane-2,9'-fluorene], and how can reaction yields be optimized?

The compound is synthesized via Pd-catalyzed cross-coupling reactions (e.g., using Pd₂(dba)₃ and dppf ligands) with NaOt-Bu as a base in toluene under reflux conditions, yielding ~48% . For structural analogs, reactions with Fe₃(CO)₁₂ have been employed to model hydrogenase enzyme active sites, requiring careful control of stoichiometry and solvent systems to avoid byproducts . Purification via recrystallization or column chromatography is critical for isolating high-purity products .

Q. How can the molecular structure of Spiro[1,3-dithiolane-2,9'-fluorene] be rigorously characterized?

Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm spiro-conjugation and dithiolane ring integrity.
  • X-ray crystallography to resolve spatial arrangements of the fluorene and dithiolane moieties .
  • High-resolution mass spectrometry (HRMS) to validate molecular weight and isotopic patterns.

Q. What solvent systems are optimal for studying the solubility and reactivity of this compound?

Fluorene derivatives exhibit moderate solubility in aromatic solvents (e.g., toluene, xylene) and halogenated solvents (e.g., dichloromethane). For solubility quantification, refer to IUPAC-NIST data on fluorene analogs in 1-octanol (log P ~4.2) and cyclohexane . Polar aprotic solvents (DMF, DMSO) are suitable for reactions requiring high dielectric constants but may complicate purification .

Advanced Research Questions

Q. How does Spiro[1,3-dithiolane-2,9'-fluorene] function as a model for hydrogenase enzyme active sites?

The dithiolane moiety mimics the [Fe-S] clusters in hydrogenases. Reaction with Fe₃(CO)₁₂ generates complexes where the sulfur atoms coordinate to Fe centers, enabling studies on proton reduction and H₂ evolution mechanisms. Spectroscopic monitoring (FT-IR, EPR) is essential to track intermediate species during catalysis .

Q. What strategies improve the performance of spirofluorene derivatives in OLED host materials?

Structural rigidity from the spiro-core reduces aggregation-caused quenching. Derivatives like 9-anthracene-spirobenzofluorene achieve high external quantum efficiency (EQE >8%) in blue OLEDs by balancing hole/electron transport via tailored substituents (e.g., electron-deficient dithiolane groups) . Device optimization requires thin-film characterization (AFM, PL spectroscopy) to assess morphology and exciton confinement.

Q. How can contradictory data on fluorescence properties of spiro-dithiolane derivatives be resolved?

Discrepancies in quantum yield or emission spectra may arise from aggregation-induced emission (AIE) effects or solvent polarity. For example, 2-(anthracen-9-yl)-1,3-dithiolane exhibits dual-channel AIE behavior, requiring controlled aggregation in THF/water mixtures for reproducible Hg²⁺ sensing . Standardize testing protocols (e.g., concentration, excitation wavelength) and validate against reference fluorophores.

Q. What computational methods are suitable for predicting electronic properties of Spiro[1,3-dithiolane-2,9'-fluorene]?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-31G*) accurately calculates HOMO-LUMO gaps and charge-transfer dynamics. The Colle-Salvetti correlation-energy formula, adapted into density-functional frameworks, provides insights into electron density distributions and exciton binding energies .

Data Analysis & Experimental Design

Q. How should researchers address challenges in functionalizing the dithiolane ring for heterocyclic synthesis?

Bromination at the 2'-position (e.g., 2'-bromo derivatives) enables Suzuki-Miyaura couplings with aryl boronic acids, but steric hindrance from the spiro-fluorene core may reduce yields. Optimize ligand systems (e.g., XPhos) and reaction temperatures to enhance cross-coupling efficiency .

Q. What experimental controls are critical for reproducibility in catalytic applications?

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur ligands.
  • Calibrate electrochemical setups (e.g., rotating disk electrodes) for H₂ evolution studies.
  • Include blank reactions (without catalyst) to quantify background activity .

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